molecular formula C11H22ClN B13908950 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B13908950
M. Wt: 203.75 g/mol
InChI Key: DZNMFFMRXMPRFA-UHFFFAOYSA-N
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Description

3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) at position 2 and an isopropyl substituent at position 2. Its molecular formula is C₁₀H₂₀ClN, with a molecular weight of 189.7 g/mol (inferred from structural analogs).

Properties

Molecular Formula

C11H22ClN

Molecular Weight

203.75 g/mol

IUPAC Name

3-propan-2-yl-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C11H21N.ClH/c1-9(2)10-11(8-12-10)6-4-3-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H

InChI Key

DZNMFFMRXMPRFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2(CCCCC2)CN1.Cl

Origin of Product

United States

Preparation Methods

Method 1: Cyclization via Reductive Amination and Intramolecular Cyclization (Based on Literature for 2-Azaspiro[3.5]nonane Analogues)

A reported approach to synthesize 2-azaspiro[3.5]nonane intermediates (structurally related to 3-isopropyl-2-azaspiro[3.5]nonane) involves:

  • Starting from cyclohexyl cyanide, reacting with 2-(benzyloxy)acetaldehyde in the presence of lithium diisopropylamide (LDA) to form a hydroxyl intermediate.
  • Reduction of the cyano group using lithium aluminum hydride (LiAlH4) to yield an amine.
  • Protection of the amine (e.g., Boc protection).
  • Formation of a mesylate intermediate.
  • Intramolecular cyclization using sodium hydride (NaH) to form the azaspiro ring system.

This method allows for the introduction of substituents such as isopropyl groups at desired positions by modifying the starting materials or intermediates.

Method 2: Four-Step Synthesis via Chloroacetylation, Cyclization, Reduction, and Catalytic Hydrogenation

A patented industrially applicable method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane and related salts (which can be adapted for 3-isopropyl-2-azaspiro[3.5]nonane hydrochloride) involves:

Step Reaction Description Reagents/Conditions Notes
1 Reaction of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride First base (triethylamine, pyridine, diisopropylethylamine, or potassium carbonate), first solvent (e.g., dichloromethane or acetonitrile), temperature ≤10°C Forms chloroacetylated intermediate
2 Intramolecular self-cyclization under inert atmosphere Second base (sodium hydride, hexasilyl dimethyl amino lithium, or n-butyl lithium), second solvent, inert atmosphere Generates spirocyclic intermediate
3 Reduction of intermediate Reducing agent (LiAlH4), third solvent, inert atmosphere Converts ketone/aldehyde functionalities to alcohol or amine
4 Catalytic hydrogenation to remove benzyl (Bn) protecting group Hydrogen gas (20-100 psi), Pd catalyst, 20-50°C, 8-20 hours, acetic acid as activator Yields final azaspiro compound

This method benefits from readily available raw materials, short synthetic route, high yield, and suitability for scale-up industrial production.

Method 3: Multi-Step Azaspiro Synthesis via Reduction, Mesylation, Azidation, and Hydrogenation

Another synthetic route described in medicinal chemistry patents includes:

  • Reduction of a precursor compound with zinc and ammonium chloride.
  • Sodium borohydride reduction.
  • Mesylation with methanesulfonyl chloride.
  • Substitution with sodium azide.
  • Catalytic hydrogenation with palladium on carbon to form the azaspiro amine.
  • Subsequent coupling reactions and salt formation.

While this method is more elaborate, it allows for functionalization and derivatization of the azaspiro core, which may be adapted for preparing 3-isopropyl-2-azaspiro[3.5]nonane hydrochloride.

Comparative Data Table of Preparation Methods

Aspect Method 1 (LDA & LiAlH4 Route) Method 2 (Chloroacetylation & Cyclization) Method 3 (Mesylation & Azidation)
Starting Materials Cyclohexyl cyanide, 2-(benzyloxy)acetaldehyde 3-((benzylamino)methyl)oxetane cycloalkane-3-ol, chloroacetyl chloride Various azaspiro precursors
Key Reagents LDA, LiAlH4, Boc protection, NaH Triethylamine or K2CO3, LiAlH4, Pd catalyst Zn, NH4Cl, NaBH4, MsCl, NaN3, Pd/C
Reaction Conditions Low temperature, inert atmosphere Controlled temperature ≤10°C, inert atmosphere, catalytic hydrogenation Multiple steps, hydrogenation under Pd/C
Yield Moderate to high (varies by step) High overall yield (~60% for oxalate salt) Not specified, multi-step complexity
Scalability Suitable for lab scale Suitable for industrial scale Complex, suitable for medicinal chemistry applications
Advantages Access to enantiopure intermediates possible Short route, easy control, industrial applicability Versatile for functionalization

Research Results and Observations

  • Method 2 demonstrates a practical and industrially viable approach with a four-step synthesis yielding the azaspiro compound salt in 60% isolated yield. The use of acetic acid as an activator in catalytic hydrogenation improves deprotection efficiency.

  • Method 1 provides access to azaspiro intermediates with potential for stereochemical control, important for pharmaceutical development. The use of LDA and LiAlH4 ensures selective formation of the azaspiro ring.

  • Method 3 offers a pathway for further derivatization of the azaspiro scaffold, facilitating medicinal chemistry exploration but involves more complex steps.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between 3-isopropyl-2-azaspiro[3.5]nonane hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
3-Isopropyl-2-azaspiro[3.5]nonane HCl C₁₀H₂₀ClN 189.7* Isopropyl at C3; single N in spiro core Potential sigma receptor ligand
7-Oxa-2-azaspiro[3.5]nonane HCl C₇H₁₄ClNO 163.65 Oxygen (oxa) at C7; no substituents Polar scaffold for drug discovery
2,7-Diazaspiro[3.5]nonane dihydrochloride C₇H₁₆Cl₂N₂ 211.12 Two N atoms (diazaspiro) Enhanced binding to sigma receptors
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane HCl C₁₁H₁₆ClNO₂ 229.7 Furan ring; oxa at C7 π-π interactions in drug design
7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide HCl C₇H₁₃ClNO₂S 225.7 Sulfur (thia); sulfone group Metabolic stability; electronic effects

*Estimated based on analogs.

Key Observations:

Heteroatom Variations: Oxygen (oxa) or sulfur (thia) alters polarity and electronic properties. For example, the sulfone in 7-thia-1-azaspiro enhances metabolic stability .

Pharmacological Implications :

  • Diazaspiro compounds (e.g., 2,7-diazaspiro) exhibit higher affinity for sigma receptors due to dual nitrogen atoms, which may facilitate hydrogen bonding with targets .
  • Furan-containing analogs (e.g., ) introduce aromaticity, enabling π-π stacking interactions critical for binding to hydrophobic enzyme pockets.

Biological Activity

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H19ClNC_{10}H_{19}ClN with a molecular weight of approximately 201.72 g/mol. The compound features a spirocyclic structure, which contributes to its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC10H19ClN
Molecular Weight201.72 g/mol
IUPAC Name3-Isopropyl-2-azaspiro[3.5]nonane hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

  • Receptor Modulation : The compound has been observed to act as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidiabetic Activity : A study demonstrated that derivatives of azaspiro compounds, including 3-Isopropyl-2-azaspiro[3.5]nonane, showed significant agonistic activity on GPR119, a receptor involved in glucose homeostasis. This suggests potential use in managing diabetes by enhancing insulin secretion and improving glucose tolerance .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Antimicrobial Activity : Some derivatives have shown promise in exhibiting antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Study on GPR119 Agonism

In a study focusing on the design and synthesis of azaspiro compounds, researchers identified potent GPR119 agonists among their derivatives, highlighting the importance of structural modifications in enhancing biological activity . The findings suggest that similar modifications could be applied to 3-Isopropyl-2-azaspiro[3.5]nonane to improve its pharmacological profile.

Neuroprotective Properties

Another investigation into azaspiro compounds indicated that certain derivatives exhibited neuroprotective effects in vitro, potentially through mechanisms involving the modulation of neuroinflammatory pathways . This opens avenues for further research into 3-Isopropyl-2-azaspiro[3.5]nonane's role in neuroprotection.

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